Cas no 118040-80-5 (1-cyclopentylbut-3-en-2-ol)

1-Cyclopentylbut-3-en-2-ol is a versatile cyclic alcohol with a reactive allylic hydroxyl group and a cyclopentyl substituent, offering unique reactivity in synthetic chemistry. Its structure combines the stability of a cyclopentyl ring with the functional flexibility of an unsaturated alcohol, making it valuable for applications in fine chemical synthesis, pharmaceuticals, and specialty materials. The compound’s allylic alcohol moiety enables selective transformations, such as oxidation, substitution, or coupling reactions, while the cyclopentyl group enhances steric and electronic modulation in molecular design. Suitable as an intermediate in asymmetric synthesis or catalyst development, it provides a balance of reactivity and stability for advanced organic synthesis workflows.
1-cyclopentylbut-3-en-2-ol structure
1-cyclopentylbut-3-en-2-ol structure
商品名:1-cyclopentylbut-3-en-2-ol
CAS番号:118040-80-5
MF:C9H16O
メガワット:140.222743034363
CID:5878614
PubChem ID:19868238

1-cyclopentylbut-3-en-2-ol 化学的及び物理的性質

名前と識別子

    • 1-cyclopentylbut-3-en-2-ol
    • EN300-1235091
    • AKOS026735705
    • SCHEMBL9575433
    • 118040-80-5
    • インチ: 1S/C9H16O/c1-2-9(10)7-8-5-3-4-6-8/h2,8-10H,1,3-7H2
    • InChIKey: YOMZUVRDDARRPR-UHFFFAOYSA-N
    • ほほえんだ: OC(C=C)CC1CCCC1

計算された属性

  • せいみつぶんしりょう: 140.120115130g/mol
  • どういたいしつりょう: 140.120115130g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 103
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 20.2Ų

1-cyclopentylbut-3-en-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1235091-100mg
1-cyclopentylbut-3-en-2-ol
118040-80-5
100mg
$553.0 2023-10-02
Enamine
EN300-1235091-1.0g
1-cyclopentylbut-3-en-2-ol
118040-80-5
1g
$914.0 2023-06-08
Enamine
EN300-1235091-1000mg
1-cyclopentylbut-3-en-2-ol
118040-80-5
1000mg
$628.0 2023-10-02
Enamine
EN300-1235091-0.05g
1-cyclopentylbut-3-en-2-ol
118040-80-5
0.05g
$768.0 2023-06-08
Enamine
EN300-1235091-0.1g
1-cyclopentylbut-3-en-2-ol
118040-80-5
0.1g
$804.0 2023-06-08
Enamine
EN300-1235091-2.5g
1-cyclopentylbut-3-en-2-ol
118040-80-5
2.5g
$1791.0 2023-06-08
Enamine
EN300-1235091-10.0g
1-cyclopentylbut-3-en-2-ol
118040-80-5
10g
$3929.0 2023-06-08
Enamine
EN300-1235091-5000mg
1-cyclopentylbut-3-en-2-ol
118040-80-5
5000mg
$1821.0 2023-10-02
Enamine
EN300-1235091-500mg
1-cyclopentylbut-3-en-2-ol
118040-80-5
500mg
$603.0 2023-10-02
Enamine
EN300-1235091-50mg
1-cyclopentylbut-3-en-2-ol
118040-80-5
50mg
$528.0 2023-10-02

1-cyclopentylbut-3-en-2-ol 関連文献

1-cyclopentylbut-3-en-2-olに関する追加情報

Chemical Profile of 1-cyclopentylbut-3-en-2-ol (CAS No: 118040-80-5)

1-cyclopentylbut-3-en-2-ol (CAS No: 118040-80-5) is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and synthetic organic chemistry due to its unique structural features and potential applications. This compound, characterized by a cyclopentyl group attached to a butenol backbone, presents a versatile framework for further chemical modifications and functionalization, making it a valuable intermediate in the synthesis of more complex molecules.

The molecular structure of 1-cyclopentylbut-3-en-2-ol consists of a cyclopentane ring linked to a butenol chain. This configuration introduces both rigid and flexible regions within the molecule, which can influence its reactivity and interactions with biological targets. The presence of the double bond in the butenol moiety provides opportunities for various chemical transformations, including oxidation, reduction, and polymerization reactions, while the cyclopentyl group can serve as a stable scaffold for further derivatization.

In recent years, there has been growing interest in exploring the pharmacological potential of 1-cyclopentylbut-3-en-2-ol and its derivatives. The compound’s ability to mimic natural products and bioactive molecules has made it a subject of interest in drug discovery initiatives. Researchers have been investigating its possible role as an intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological and inflammatory disorders. The cyclopentyl group’s stability and the butenol’s reactivity offer a balanced platform for designing molecules with specific biological activities.

One of the most compelling aspects of 1-cyclopentylbut-3-en-2-ol is its utility in the development of chiral compounds. The cyclopentane ring can exist in multiple stereoisomeric forms, which can significantly influence the biological activity of derived molecules. This feature has prompted studies into asymmetric synthesis methods to produce enantiomerically pure forms of 1-cyclopentylbut-3-en-2-ol, which could be crucial for developing enantioselective drugs with improved efficacy and reduced side effects.

Advances in synthetic methodologies have also contributed to the increased accessibility of 1-cyclopentylbut-3-en-2-ol. Modern catalytic processes, such as transition metal-catalyzed cross-coupling reactions, have enabled more efficient and scalable synthesis routes. These innovations have not only reduced production costs but also opened new avenues for structural diversification, allowing chemists to explore a wider range of derivatives with tailored properties.

The compound’s role in material science is another area where it has shown promise. The combination of rigidity from the cyclopentane ring and flexibility from the butenol chain makes 1-cyclopentylbut-3-en-2-ol a suitable candidate for developing novel polymers and coatings. Researchers are investigating its potential use in creating high-performance materials with enhanced mechanical strength and thermal stability. Additionally, its compatibility with various functional groups allows for the integration of additional properties into these materials, such as biodegradability or UV resistance.

In conclusion, 1-cyclopentylbut-3-en-2-ol (CAS No: 118040-80-5) represents a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural attributes make it an attractive candidate for pharmaceutical development, material science applications, and synthetic chemistry research. As our understanding of its properties continues to evolve, so too will its potential applications, solidifying its position as a cornerstone molecule in modern chemical research.

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